molecular formula C17H22N2O4S2 B4033589 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B4033589
M. Wt: 382.5 g/mol
InChI Key: JJGLDZUABHRMDJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in dichloromethane, and the presence of N—H O hydrogen bonds links the molecules, forming a stable structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, disrupting metabolic processes in target organisms . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-4-8-16(9-5-13)24(20,21)18-12-15(3)19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,18-19H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGLDZUABHRMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (270 g, 1.42 mole) and triethylamine (143 g, 1.42 mole) in CH2Cl2 (1.0 l) at 0° C. under a dry argon atmosphere was added a solution of 1,2-diaminopropane (50.0 g, 0.675 mole) in CH2Cl2 (250 ml) dropwise, maintaining the temperature <10° C. The addition required 1 h. The mixture was allowed to warm to room temperature and was stirred an additional 19 h. The mixture was poured onto ice (1000 g) and the CH2Cl2 layer was separated. The CH2Cl2 layer was washed with 1N HCl, H2O and saturated NaCl solution and was dried (MgSO4). The solvent was removed in vacuo and the resulting yellow oil was washed with hexane. The crude product was purified by recrystallization from CH2Cl2 -hexane to give 241 g (93% yield) of the product as colorless needles: mp 105°-7° C.; 1H NMR(CDC13) δ 0.97 (d, J=6.7 Hz, 3 H), 2.40 (s, 3 H), 2.41 (s, 3 H), 2.91 (m, 2 H), 3.32 (m, 1 H), 5.25 (d, J=7.6 Hz, 1 H), 5.38 (t, J=6.3 Hz, 1 H), 7.28 (m, 4 H) 7.73, (m, 4 H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

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